molecular formula C11H11NO3S2 B1452597 N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide CAS No. 1042647-34-6

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B1452597
CAS No.: 1042647-34-6
M. Wt: 269.3 g/mol
InChI Key: BPUASWFKPAYYIK-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the coupling with 4-aminophenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The intermediate sulfonyl chloride is then reacted with 4-aminophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium catalysts in a reductive carbonylation process has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUASWFKPAYYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide

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